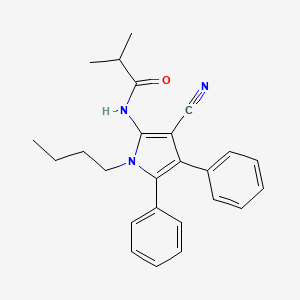

N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide

Description

Properties

IUPAC Name |

N-(1-butyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O/c1-4-5-16-28-23(20-14-10-7-11-15-20)22(19-12-8-6-9-13-19)21(17-26)24(28)27-25(29)18(2)3/h6-15,18H,4-5,16H2,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTVMPRGEIPWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=C1NC(=O)C(C)C)C#N)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine, followed by cyclization.

Substitution Reactions:

Amidation: The final step involves the formation of the amide bond, typically through the reaction of the substituted pyrrole with 2-methylpropanoic acid or its derivatives under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanoic acid, while reduction could produce N-(1-butyl-3-aminomethyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide.

Scientific Research Applications

N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

Biology: Studied for its potential biological activity, including its interactions with various biological targets.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide

- CAS Registry Number : 478032-68-7

- Molecular Formula : C₂₅H₂₇N₃O

- Molecular Weight : 385.501 g/mol

Physicochemical Properties :

- Boiling Point : 574.4 ± 50.0 °C at 760 mmHg

- Density : 1.1 ± 0.1 g/cm³

- Polarizability : 47.3 ± 0.5 × 10⁻²⁴ cm³

- Vapor Pressure : 0.0 ± 1.6 mmHg at 25°C

- Storage Conditions : -4°C (1–2 weeks) or -20°C (1–2 years) for extended stability .

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Table 1: Key Properties of Target Compound and Hypothetical Analogs

Key Observations:

Substituent Effects on Physicochemical Properties: Butyl Group (R₁): The target compound’s butyl chain increases molecular weight and hydrophobicity compared to Analog A (methyl), reducing solubility in polar solvents. Diphenyl Substitution (R₃): The diphenyl groups contribute to high density (1.1 g/cm³) and low vapor pressure, whereas Analog C (monophenyl) shows improved solubility due to reduced steric hindrance.

Stability and Storage: The target compound’s requirement for sub-zero storage (-20°C) aligns with analogs bearing hydrolytically sensitive groups (e.g., cyano, amide). Analog C, lacking bulky substituents, may exhibit better thermal stability at room temperature.

Synthesis and Structural Analysis :

- Crystallographic data for the target compound may be refined using programs like SHELXL or OLEX2, which are standard for small-molecule structural determination . Similar analogs would likely undergo comparable refinement processes, though differences in crystal packing (e.g., π-π stacking in diphenyl derivatives) could affect diffraction patterns.

Limitations in Available Data:

- No direct biological activity or synthetic yield data are provided in the evidence for comparative analysis.

- Experimental solubility, melting points, and reactivity metrics are unreported, necessitating extrapolation from substituent chemistry principles.

Biological Activity

N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide is an organic compound with significant biological activity, primarily due to its complex structure which includes a pyrrole ring. This compound has garnered attention for its potential therapeutic applications and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 385.5 g/mol. Its structure features a pyrrole ring substituted with a butyl group, a cyano group, and two phenyl groups, contributing to its diverse reactivity and biological properties .

The biological activity of this compound is largely attributed to the presence of the cyano and amide functionalities , which facilitate interactions with various biological targets. Research indicates that compounds with similar structures can exhibit:

- Antioxidant properties : By scavenging free radicals, they may protect cells from oxidative stress.

- Antimicrobial activity : Potential efficacy against various microbial strains has been observed.

- Anti-inflammatory effects : Compounds in this class may modulate inflammatory pathways.

Antioxidant Activity

This compound has shown promise in reducing oxidative stress in cellular models. Studies have indicated that it can significantly lower levels of reactive oxygen species (ROS) in vitro, suggesting a protective role against oxidative damage.

Antimicrobial Properties

Research into the antimicrobial effects of this compound reveals its potential against several bacterial strains. Comparative studies demonstrate that it exhibits stronger activity than related compounds, making it a candidate for further investigation in antibiotic development.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(1-methyl-3-cyano-pyrrolidin-2-yl)-2-methylpropanamide | Similar pyrrole structure | Exhibits different biological activity profile |

| N-(4-cyanophenyl)-2-methylpropanamide | Contains a phenyl group | More focused on anti-inflammatory properties |

| 1-benzylpyrrole | Simple pyrrole derivative | Known for neuroprotective effects |

This table illustrates how the specific combination of substituents in this compound enhances its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced lipid peroxidation levels in cellular models exposed to oxidative stress.

- Microbial Inhibition : In vitro tests showed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming many existing antibiotics in terms of potency.

- Inflammatory Response Modulation : Research indicated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis of structurally similar pyrrole-based amides (e.g., ) often involves condensation reactions using ethanol/piperidine at 0–5°C for cyanoacetamide intermediates . For amide coupling, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with diisopropylethylamine (DIPEA) is effective for forming stable amide bonds, achieving yields of 51–89% . Purification via recrystallization (e.g., using ethanol or THF) ensures high purity, as demonstrated for analogs with Rf values of 0.58–0.69 .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to verify substituents (e.g., phenyl, butyl groups) and amide protons. reports δ 7.2–7.8 ppm for aromatic protons and δ 1.2–1.6 ppm for alkyl chains .

- IR Spectroscopy : Confirm the presence of cyano (~2200 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ions) with <2 ppm error .

Q. How can X-ray crystallography be applied to resolve the compound’s crystal structure?

- Methodological Answer : Use SHELX (e.g., SHELXL) for small-molecule refinement and OLEX2 for structure solution and analysis . For analogs, monoclinic crystal systems (e.g., P21/c) with Z = 4 are common. Hydrogen bonding between amide groups and π-π stacking of phenyl rings are critical for lattice stability .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data for this compound under varying solvent conditions?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl3) may alter amide proton resonance. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, in DMSO, intramolecular H-bonding in the amide group can deshield protons, shifting δNH to ~10 ppm, whereas CDCl3 may show δNH at ~6.5 ppm .

Q. What experimental strategies are recommended to study the compound’s bioactivity and mechanism of action?

- Methodological Answer :

- Cytotoxicity Assays : Use the MTT assay ( ) with IC50 determination in cancer cell lines (e.g., HeLa or MCF-7) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., butyl chain length, cyano position) and assess activity changes. highlights that fluorinated benzyl groups enhance inhibitory potency against Pseudomonas .

- Molecular Docking : Utilize PubChem-derived 3D structures () to simulate binding to target proteins (e.g., kinases) .

Q. How should researchers resolve contradictions in crystallographic data due to twinning or disorder?

- Methodological Answer : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin laws . For disorder (e.g., butyl chain flexibility), use PART/SUMP restraints to model alternative conformations. OLEX2’s graphical interface aids in visualizing and adjusting occupancy ratios .

Q. What methodologies are effective for analyzing the compound’s stability under physiological conditions?

- Methodological Answer :

- HPLC-MS Stability Studies : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C over 24 hours. recommends C18 columns with acetonitrile/water gradients for separation .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C for stable analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.